Proton Conductivity in Ionic Hydrogen-Bonded Organic Frameworks: 2,5-Dihydroxyterephthalic Acid vs. 2-Hydroxy-, 2-Nitro-, and Unsubstituted Terephthalic Acid
In ionic hydrogen-bonded organic frameworks (iHOFs) synthesized under identical solvothermal conditions using functionalized terephthalic acids, the framework derived from 2,5-dihydroxyterephthalic acid (iHOF 1) exhibited the highest proton conductivity among all tested derivatives [1]. The proton conductivity decreased in the following order: iHOF 1 (2,5-dihydroxy) > iHOF 2 (2-hydroxy) > iHOF 3 (2-nitro) > iHOF 4 (unsubstituted terephthalic acid). The dihydroxy substitution provided the highest density of free carboxylic acid groups, crystallization water, and protonated [Me2NH2]+ units, creating the most favorable hydrophilic environment for effective proton transport [1].
| Evidence Dimension | Proton conductivity (σ) at 100 °C and 98% relative humidity |
|---|---|
| Target Compound Data | 1.72 × 10⁻² S·cm⁻¹ (iHOF 1; 2,5-dihydroxyterephthalic acid-based framework) |
| Comparator Or Baseline | iHOF 2 (2-hydroxyterephthalic acid): 4.03 × 10⁻³ S·cm⁻¹; iHOF 3 (2-nitroterephthalic acid): 1.46 × 10⁻³ S·cm⁻¹; iHOF 4 (terephthalic acid): 4.86 × 10⁻⁴ S·cm⁻¹ |
| Quantified Difference | 4.3× higher than 2-hydroxy; 11.8× higher than 2-nitro; 35.4× higher than unsubstituted terephthalic acid |
| Conditions | Ionic hydrogen-bonded organic frameworks (iHOFs) prepared by solvothermal synthesis in DMF/H₂O; AC impedance testing under 100 °C and 98% RH |
Why This Matters
For procurement in proton-exchange membrane or solid-state electrolyte research, 2,5-dihydroxyterephthalic acid enables over an order of magnitude higher proton conductivity than the closest singly-substituted analog.
- [1] Song YJ, et al. Ultrahigh proton conductivity of four ionic hydrogen-bonded organic frameworks based on functionalized terephthalates. J Colloid Interface Sci. 2024;674:1058-1070. View Source
